1-(3,4-dimethylphenyl)-3-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}urea
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Overview
Description
1-(3,4-dimethylphenyl)-3-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}urea is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a urea linkage, a thiazole ring, and a piperidine moiety, making it a versatile molecule for research and industrial applications.
Scientific Research Applications
1-(3,4-dimethylphenyl)-3-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dimethylphenyl)-3-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}urea typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dimethylphenyl isocyanate with a thiazolyl-piperidine derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere using solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine to facilitate the formation of the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dimethylphenyl)-3-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}urea can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially in the presence of strong bases.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Strong bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the urea linkage or the thiazole ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethylphenyl)-3-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiazole ring and piperidine moiety play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- **1-(3,4-Dimethylphenyl)-3-(piperidin-3-yl)methyl)urea
- **1-(3,4-Dimethylphenyl)-3-((1-(thiazol-2-yl)piperidin-4-yl)methyl)urea
- **1-(3,4-Dimethylphenyl)-3-((1-(thiazol-2-yl)piperidin-2-yl)methyl)urea
Uniqueness
1-(3,4-dimethylphenyl)-3-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}urea stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-3-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4OS/c1-13-5-6-16(10-14(13)2)21-17(23)20-11-15-4-3-8-22(12-15)18-19-7-9-24-18/h5-7,9-10,15H,3-4,8,11-12H2,1-2H3,(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEPRZLMVASJZII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCC2CCCN(C2)C3=NC=CS3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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